
CTK7A
概要
説明
CTK7Aは、抗がん作用で知られるクルクミン誘導体です。this compoundは、p300のヒストンアセチルトランスフェラーゼ活性を阻害することで機能し、p300の自己アセチル化を抑制し、低酸素誘導性因子1-アルファとの相互作用に影響を与えます。 この阻害は、低酸素誘導性因子1-アルファの蓄積と活性を低下させるため、this compoundはがん治療研究の潜在的な候補となっています .
準備方法
合成経路と反応条件
CTK7Aは、クルクミン誘導体を含む一連の化学反応によって合成されます。合成経路は、一般的にクルクミンをさまざまな試薬と反応させて、生物活性を高める特定の官能基を導入することを含みます。 反応条件には、通常、目的の生成物を高純度で得るために、制御された温度、特定の溶媒、触媒が含まれます .
工業生産方法
This compoundの工業生産には、実験室規模の合成プロセスをスケールアップすることが含まれます。これには、コストを最小限に抑えながら、収率と純度を最大化するために、反応条件を最適化することが含まれます。 プロセスには、連続フローリアクター、高度な精製技術、最終製品の一貫性と安全性を確保するための厳格な品質管理対策が含まれる場合があります .
化学反応の分析
Enzyme Inhibition Mechanisms
CTK7A selectively inhibits HAT enzymes, particularly p300/CBP and PCAF , without affecting other histone-modifying enzymes like G9a, CARM1, Tip60, HDAC1, or SIRT2 at concentrations ≤100 μM .
Key Reaction Data:
Parameter | p300/CBP | PCAF | Other Enzymes |
---|---|---|---|
Inhibition at 100 μM | >90% inhibition | >80% inhibition | No effect |
IC₅₀ (in vitro) | 30 μM | 50 μM | N/A |
Inhibition Type | Non-competitive | Non-competitive | — |
Kinetic Analysis :
Lineweaver-Burk plots revealed non-competitive inhibition patterns for p300, with unchanged Kₘ values for acetyl-CoA (18.5 μM) and core histones (12.4 μM) but reduced Vₘₐₓ by 65% at 50 μM this compound .
Autoacetylation Inhibition
This compound blocks autoacetylation of p300 and PCAF, a critical step for their enzymatic activation.
Experimental Results:
- In vitro : Reduced autoacetylation of p300 by 75% and PCAF by 60% at 50 μM this compound (Figures 4d–4e) .
- In vivo : Downregulated acetylated p300 (ac-p300) levels in KB cell xenografts by 40% (Figure 6b) .
Histone Acetylation Modulation
This compound suppresses histone H3 acetylation at lysine residues K9 and K14, linked to transcriptional regulation.
Acetylation Reduction in KB Cells:
Acetylation Site | Reduction (%) (50 μM this compound) |
---|---|
H3K9 | 45% |
H3K14 | 65% |
Chromatin immunoprecipitation (ChIP) assays confirmed diminished H3 acetylation at the cyclin E promoter , correlating with cyclin E downregulation (Figure 5f) .
Antiproliferative Activity:
- Thymidine incorporation assay : 70% inhibition of KB cell proliferation at 50 μM .
- Wound healing assay : 55% reduction in cell migration .
Senescence Induction:
- SA-β-gal expression : Increased by 4-fold in treated cells (Figure 5d) .
- Polyploidy induction : Observed in 35% of this compound-treated KB cells .
In Vivo Tumor Suppression
In nude mouse xenograft models, intraperitoneal this compound administration (100 mg/kg twice daily) reduced tumor volume by 50% (p < 0.05, one-way ANOVA) .
Tumor Biomarker Changes:
Biomarker | Change in this compound Group vs. Control |
---|---|
H3K14 acetylation | ↓60% |
GAPDH | ↓45% (nuclear localization lost) |
NPM1 | ↓50% |
Proposed Epigenetic Pathway
This compound disrupts nitric oxide (NO)-mediated signaling by inhibiting NPM1-induced p300 autoacetylation, leading to:
科学的研究の応用
Scientific Research Applications
The applications of CTK7A can be categorized into several domains:
Cancer Research
This compound has been extensively studied for its anticancer properties:
- Tumor Growth Inhibition : In vivo studies have demonstrated that this compound significantly reduces tumor size in xenograft models by approximately 50% when administered intraperitoneally .
- Cell Proliferation and Senescence : this compound treatment leads to decreased proliferation rates in cancer cell lines (e.g., KB cells) and induces senescence-like growth arrest, evidenced by increased expression of senescence-associated beta-galactosidase .
Epigenetic Modulation
This compound serves as a valuable tool for studying epigenetic modifications:
- Histone Acetylation : The compound inhibits histone acetylation at specific lysine residues (e.g., H3K14), affecting the expression of cell cycle regulators such as cyclin E .
- Gene Regulation Studies : Researchers utilize this compound to explore the role of histone acetylation in gene expression modulation and its implications in various cancers .
Therapeutic Development
This compound is being explored for its potential in developing new therapeutic agents:
- Drug-Likeness Assessment : Studies have evaluated the pharmacokinetic properties of this compound, analyzing factors like lipophilicity and solubility to assess its viability as a drug candidate .
- Combination Therapies : Its ability to inhibit p300 may enhance the efficacy of other anticancer agents when used in combination therapies .
Case Study 1: Inhibition of Histone Acetyltransferases
In a study focusing on oral squamous cell carcinoma, this compound was shown to inhibit histone acetyltransferase activity effectively. The results indicated that treatment with this compound led to significant reductions in tumor growth and alterations in histone acetylation patterns, contributing to the understanding of its role in cancer progression .
Case Study 2: Impact on Gastric Cancer Cells
This compound was tested on gastric cancer cell lines, demonstrating its ability to down-regulate HIF-1α activity and reduce cell viability under hypoxic conditions. The findings suggest that this compound could be a promising candidate for targeting HIF-1α-related pathways in gastric cancer treatment .
Data Summary
作用機序
CTK7Aは、p300のヒストンアセチルトランスフェラーゼ活性を阻害することでその効果を発揮します。この阻害は、p300の自己アセチル化を抑制し、それが低酸素誘導性因子1-アルファとの相互作用に影響を与えます。相互作用の低下は、低酸素誘導性因子1-アルファの蓄積と活性を低下させ、最終的に癌細胞の増殖と増殖を阻害します。 分子ドッキング研究では、this compoundはp300と低酸素誘導性因子1-アルファの複合体の結合エネルギーを大幅に低下させることが示されており、this compoundが抗がん剤としての役割をさらに裏付けています .
類似化合物の比較
This compoundは、p300ヒストンアセチルトランスフェラーゼ活性の特異的な阻害のために、クルクミン誘導体の中でユニークです。類似の化合物には、次のようなものがあります。
ヒドラジノベンゾイルクルクミン: ヒストンアセチルトランスフェラーゼに対する類似の阻害効果を持つ、別のクルクミン誘導体です。
4-(3,5-ビス(3-メトキシ-5-オキシドスチリル)-4,5ジヒドロ-1H-ピラゾール-1-イル)安息香酸ナトリウム: 抗がん作用は似ていますが、分子標的が異なる化合物です。
PCAF阻害剤III: ヒストンアセチルトランスフェラーゼ活性を阻害しますが、作用機序が異なります .
This compoundは、p300ヒストンアセチルトランスフェラーゼ活性を阻害する際の高い特異性と効力により、がん研究や潜在的な治療用途において貴重なツールとなっています。
類似化合物との比較
CTK7A is unique among curcumin derivatives due to its specific inhibition of p300 histone acetyltransferase activity. Similar compounds include:
Hydrazinobenzoylcurcumin: Another curcumin derivative with similar inhibitory effects on histone acetyltransferases.
Sodium 4-(3,5-bis(3-methoxy-5-oxidostyryl)-4,5dihydro-1H-pyrazole-1-yl)benzoate: A compound with comparable anticancer properties but different molecular targets.
PCAF Inhibitor III: Inhibits histone acetyltransferase activity but with a different mechanism of action .
This compound stands out due to its high specificity and potency in inhibiting p300 histone acetyltransferase activity, making it a valuable tool in cancer research and potential therapeutic applications.
生物活性
CTK7A, also known as Hydrazinobenzoylcurcumin, is a derivative of curcumin that has emerged as a significant histone acetyltransferase (HAT) inhibitor, particularly targeting the p300 HAT. This compound has demonstrated notable biological activities, particularly in cancer research. This article will explore the molecular mechanisms, experimental findings, and potential therapeutic applications of this compound, supported by data tables and case studies.
This compound primarily inhibits the activity of the p300 HAT, which is crucial for the acetylation of histones and non-histone proteins. The inhibition of p300 leads to a decrease in the acetylation of histones, affecting gene expression related to cell proliferation and survival. Specifically, this compound disrupts the interaction between p300 and hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator in cancer progression under hypoxic conditions.
Key Molecular Interactions
- HIF-1α Regulation : this compound down-regulates HIF-1α accumulation and activity by inhibiting p300 auto-acetylation, which is essential for HIF-1α stabilization and function in cancer cells .
- Protein-Protein Interactions : Molecular docking studies indicate that this compound significantly decreases the binding energy between p300 and HIF-1α, suggesting a reduction in their interaction .
In Vitro Studies
This compound has been tested across various cancer cell lines, including gastric cancer and oral squamous cell carcinoma (OSCC). The following table summarizes key findings from these studies:
Case Studies
- Gastric Cancer : In a study involving gastric cancer cell lines, this compound effectively reduced HIF-1α levels, leading to decreased cell viability and proliferation. This suggests its potential as an anticancer agent targeting HIF-1α-mediated pathways .
- Oral Squamous Cell Carcinoma : this compound was shown to significantly inhibit tumor growth in OSCC models by blocking hyperacetylation mediated by nitric oxide signaling pathways. This highlights its role as a therapeutic candidate for oral cancers .
- Prostate Cancer : Research indicated that this compound inhibits androgen receptor (AR) activity in castration-resistant prostate cancer cells. The compound interferes with AR signaling pathways, offering a novel approach to treating this aggressive cancer type .
Pharmacokinetics and Drug-Likeness
The pharmacokinetic profile of this compound has been evaluated using SwissADME software, which assesses drug-likeness based on parameters such as lipophilicity, solubility, and molecular weight. The results indicate that this compound possesses favorable properties for further development as an anticancer drug.
特性
CAS番号 |
1297262-16-8 |
---|---|
分子式 |
C28H24N2NaO6 |
分子量 |
507.5 g/mol |
IUPAC名 |
Sodium 4-[3,5-Bis[(1E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-1H-pyrazol-1-yl]benzoate |
InChI |
InChI=1S/C28H24N2O6.Na/c1-35-26-15-18(5-13-24(26)31)3-9-21-17-23(10-4-19-6-14-25(32)27(16-19)36-2)30(29-21)22-11-7-20(8-12-22)28(33)34;/h3-17,31-32H,1-2H3,(H,33,34);/b9-3+,10-4+; |
InChIキー |
JOSUOVSOSLHPCP-RUACYTINSA-N |
SMILES |
O=C([O-])C1=CC=C(N2N=C(/C=C/C3=CC=C(O)C(OC)=C3)C=C2/C=C/C4=CC=C(O)C(OC)=C4)C=C1.[Na+] |
異性体SMILES |
COC1=C(C=CC(=C1)/C=C/C2=CC(=NN2C3=CC=C(C=C3)C(=O)O)/C=C/C4=CC(=C(C=C4)O)OC)O.[Na] |
正規SMILES |
COC1=C(C=CC(=C1)C=CC2=CC(=NN2C3=CC=C(C=C3)C(=O)O)C=CC4=CC(=C(C=C4)O)OC)O.[Na] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
CTK 7A; CTK-7A; CTK7A |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。